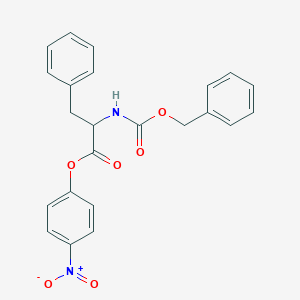

Z-Phe-ONp

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-nitrophenyl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVENQUPLPBPLGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-86-1, 2578-84-9 |

Source

|

| Record name | N-[(Phenylmethoxy)carbonyl]phenylalanine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 3-phenyl-N-((phenylmethoxy)carbonyl)-L-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC118440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitrophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp): Structural Properties, Mechanistic Utility, and Experimental Methodologies

Executive Summary

N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp) is a highly versatile, bifunctional biochemical reagent. In the realm of synthetic organic chemistry, it serves as a pre-activated amino acid building block for peptide synthesis[1]. In enzymology, it acts as a highly sensitive chromogenic substrate for characterizing the kinetic parameters of proteolytic enzymes[2]. This technical guide provides an in-depth analysis of Z-Phe-ONp, exploring the causality behind its structural design, its physical properties, and field-proven experimental protocols.

Chemical Structure and Physical Properties

The molecular architecture of Z-Phe-ONp is purposefully engineered to balance stability and reactivity. It consists of three distinct functional domains:

-

The N-alpha Protecting Group (Z or Cbz): The benzyloxycarbonyl group protects the N-terminus. Causality: Unlike simple acyl groups, the carbamate linkage of the Z-group strongly suppresses the formation of oxazolone intermediates, thereby preventing the racemization (epimerization) of the L-phenylalanine stereocenter during coupling[1].

-

The Amino Acid Core (L-Phe): The phenylalanine residue provides the specific side-chain recognition element required for targeted enzymatic cleavage (e.g., by chymotrypsin, which favors aromatic residues)[3].

-

The Activating Leaving Group (ONp): The p-nitrophenyl ester is the reactive core. Causality: The strongly electron-withdrawing nitro group pulls electron density away from the ester carbonyl, increasing its electrophilicity. Upon nucleophilic attack, it releases p-nitrophenol, a remarkably stable leaving group due to resonance stabilization[4].

Table 1: Physical and Chemical Properties of Z-Phe-ONp

| Property | Value |

| Chemical Name | (4-nitrophenyl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

| CAS Number | 2578-84-9 |

| Molecular Formula | C23H20N2O6 |

| Molecular Weight | 420.40 g/mol |

| Melting Point | 126.0 – 126.5 °C |

| Density | ~1.303 g/cm³ |

| Appearance | White to off-white/pale yellow crystalline powder |

| Storage Conditions | 2–8 °C (or -15 °C for long-term stability), protected from light and moisture |

(Data synthesized from PubChem and chemical vendor specifications[5],[6],[])

Mechanistic Role in Peptide Synthesis

In peptide synthesis, the formation of an amide bond requires the activation of the carboxylate group. Z-Phe-ONp bypasses the need for in situ coupling reagents because the ester is pre-activated[8].

The aminolysis of Z-Phe-ONp is a self-validating reaction. As the incoming amine (nucleophile) attacks the carbonyl carbon, a tetrahedral intermediate is formed. The collapse of this intermediate expels p-nitrophenol. Because p-nitrophenol turns bright yellow under slightly basic conditions, the reaction mixture provides a real-time, visual, and quantifiable spectrophotometric readout of coupling efficiency.

Aminolysis of Z-Phe-ONp showing nucleophilic attack and leaving group elimination.

Experimental Protocol 1: Solution-Phase Peptide Coupling

Objective: Couple Z-Phe-ONp to a free amine (e.g., an amino acid ester) to form a dipeptide. Self-Validating Principle: The reaction's progress is tracked by the stoichiometric release of p-nitrophenol, monitored via Thin Layer Chromatography (TLC) or UV-Vis spectroscopy.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the amine component (e.g., H-Leu-OMe·HCl) in anhydrous N,N-dimethylformamide (DMF).

-

Neutralization: Add 1.1 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to liberate the free amine. Stir for 10 minutes at room temperature.

-

Activation/Coupling: Add 1.0 equivalent of Z-Phe-ONp to the solution. The solution will gradually turn yellow as p-nitrophenol is liberated.

-

Monitoring: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the Z-Phe-ONp spot (UV active) and the appearance of a bright yellow spot (p-nitrophenol) indicates progression.

-

Workup: Once complete (typically 2–12 hours), dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous Na2CO3 (to extract the acidic p-nitrophenol and excess Z-Phe-ONp), 1M HCl, and brine.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected dipeptide.

Role as a Chromogenic Enzyme Substrate

Beyond synthesis, Z-Phe-ONp is a benchmark substrate for characterizing serine and cysteine proteases (e.g., chymotrypsin, subtilisin, and various microbial proteinases)[2],[3].

Causality: Proteases possess inherent esterase activity. The ester bond in Z-Phe-ONp mimics the geometry of a peptide bond but is significantly more susceptible to nucleophilic attack by the enzyme's catalytic serine or cysteine. Upon cleavage, the leaving group (p-nitrophenol) rapidly ionizes at assay pH (typically pH 7.5–8.0) to form the p-nitrophenolate anion[4],[3]. This anion exhibits a strong absorbance maximum at 400–410 nm, allowing for highly sensitive, continuous spectrophotometric monitoring of enzyme kinetics.

Proteolytic cleavage of Z-Phe-ONp releasing chromogenic p-nitrophenolate.

Experimental Protocol 2: Kinetic Assay for Protease Activity

Objective: Determine the specific activity of a protease using Z-Phe-ONp. Self-Validating Principle: Activated esters undergo slow, spontaneous hydrolysis in aqueous buffers. To ensure scientific integrity, the protocol mandates a parallel "blank" reaction to subtract non-enzymatic background hydrolysis, ensuring the calculated rate reflects true enzymatic catalysis[3].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 50 mM Tris-HCl buffer, pH 7.8, containing 10 mM CaCl2 (to stabilize the protease). Thermostat the buffer to 25 °C or 37 °C depending on the enzyme's optimum[3].

-

Substrate Stock: Dissolve Z-Phe-ONp in anhydrous DMSO to create a 10 mM stock solution. (Note: Z-Phe-ONp is insoluble in water; DMSO ensures solubility without denaturing the enzyme at low final concentrations).

-

Assay Setup: In a 1 mL quartz cuvette, combine 980 µL of the assay buffer and 10 µL of the Z-Phe-ONp stock solution (Final substrate concentration: 100 µM).

-

Blank Measurement: Place the cuvette in a UV-Vis spectrophotometer and record the absorbance at 405 nm for 2 minutes to establish the baseline rate of spontaneous hydrolysis (ΔA_blank/min).

-

Enzyme Addition: Add 10 µL of the purified protease solution to the cuvette. Mix rapidly by inversion.

-

Kinetic Monitoring: Continuously monitor the increase in absorbance at 405 nm for 3–5 minutes. Calculate the initial linear velocity (ΔA_total/min).

-

Data Analysis: Calculate the true enzymatic rate: ΔA_enzyme/min = ΔA_total/min - ΔA_blank/min. Convert the absorbance rate to molar concentration using the extinction coefficient of p-nitrophenol.

Conclusion

Z-Phe-ONp remains a cornerstone reagent in both synthetic and analytical biochemistry. Its rational design—combining the stereochemical protection of the Z-group with the precise leaving-group thermodynamics of the p-nitrophenyl ester—provides researchers with a robust, self-reporting tool. Whether utilized for the precise assembly of peptide therapeutics or the rigorous kinetic profiling of novel proteases, understanding the mechanistic causality of Z-Phe-ONp ensures reproducible and high-fidelity experimental outcomes.

References

-

PubChem - NIH | Z-Phe-ONp | C23H20N2O6 | CID 151025 |[Link]

-

Taylor & Francis (Benoiton, N. L.) | Chemistry of peptide synthesis |[Link]

-

ACS Publications (Merrifield, R. B.) | Matrix Assisted Synthetic Transformations: A Mosaic of Diverse Contributions |[Link]

-

ASM Journals (Bressollier, P., et al.) | Characterization of a keratinolytic serine proteinase from Streptomyces pactum DSM 40530 |[Link]

-

Taylor & Francis (Nonaka, T., et al.) | Purification and Characterization of Intracellular Proteinases in Pleurotus ostreatus Fruiting Bodies |[Link]

Sources

Mechanism of Z-Phe-ONp hydrolysis by proteolytic enzymes

Decoding the Hydrolytic Mechanism of Z-Phe-ONp by Proteolytic Enzymes: A Kinetic and Mechanistic Whitepaper

Core Rationale: Z-Phe-ONp as a Mechanistic Probe

In the field of enzymology and drug development, understanding the precise catalytic mechanics of proteolytic enzymes is critical for designing targeted inhibitors. Z-Phe-ONp (N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester) serves as a gold-standard chromogenic substrate for probing these mechanisms. The structural anatomy of Z-Phe-ONp is deliberately engineered: the hydrophobic Z-Phe moiety ensures high-affinity binding to the S1 specificity pockets of chymotrypsin-like serine proteases, while the p-nitrophenyl (ONp) ester acts as a highly activated leaving group.

The primary advantage of Z-Phe-ONp lies in its optical properties. While the intact ester is optically silent in the visible spectrum, its hydrolysis releases the p-nitrophenolate anion, which exhibits a strong absorbance maximum at 400–410 nm in neutral to alkaline environments 1. This distinct spectral shift allows researchers to continuously monitor the pre-steady-state and steady-state kinetics of the acylation phase in real-time without the need for secondary coupled assays.

The Biphasic Catalytic Pathway

The hydrolysis of Z-Phe-ONp by serine proteases (such as α-chymotrypsin, subtilisin, or microbial proteinases) proceeds via a classic biphasic mechanism orchestrated by the catalytic triad (Ser, His, Asp).

-

Michaelis Complex Formation ( k1/k−1 ): The hydrophobic phenyl ring of Z-Phe-ONp docks into the enzyme's S1 pocket.

-

Acylation ( k2 ): The active-site serine hydroxyl, activated by the adjacent histidine, executes a nucleophilic attack on the ester carbonyl carbon. This collapses the tetrahedral intermediate, expelling p-nitrophenolate and forming a covalent acyl-enzyme intermediate. Because ONp is an exceptionally good leaving group, k2 is typically very fast 2.

-

Deacylation ( k3 ): A water molecule is activated by the histidine residue to attack the acyl-enzyme intermediate, releasing the Z-Phe product and regenerating the free enzyme. For highly activated esters like Z-Phe-ONp, deacylation ( k3 ) is often the rate-limiting step of the overall turnover.

Fig 1. Biphasic catalytic cycle of serine proteases hydrolyzing the Z-Phe-ONp substrate.

Advanced Mechanistic Probing: The His-57 Case Study

To prove the causality of the catalytic triad in this specific hydrolysis, researchers have utilized chemical modification techniques. When Histidine-57 in α-chymotrypsin is artificially methylated, the enzyme's ability to hydrolyze Z-Phe-ONp plummets to approximately 10−4 of the native enzyme's rate 2.

By employing a proflavine-displacement technique, scientists can monitor the acylation and deacylation phases independently. Proflavine binds competitively to the active site; its displacement upon Z-Phe-ONp binding confirms that the methylated enzyme still successfully forms the Michaelis complex. However, the subsequent release of p-nitrophenolate is drastically slowed 2. This unequivocally isolates the function of His-57: it is not required for substrate recognition (governed by the S1 pocket), but it is the absolute bottleneck for the proton-transfer mechanics driving acylation and deacylation.

Comparative Kinetic Profiling

The kinetic efficiency ( kcat/Km ) of Z-Phe-ONp hydrolysis varies significantly across different biological sources, reflecting evolutionary adaptations in active-site architectures.

Table 1: Kinetic Parameters for Z-Phe-ONp Hydrolysis

| Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹ s⁻¹) | Optimal pH |

| Pleurotus ostreatus (ProA) | 15.5 | 143 | 9.23 | 6.0 - 6.5 |

| Streptomyces pactum Proteinase | N/A | N/A | High Activity | 7.8 |

| Native α-Chymotrypsin | ~10 - 20 | Fast | High | 7.9 |

| Methylated α-Chymotrypsin | ~10 - 20 | ~10⁻⁴ of Native | Low | 7.9 |

Data synthesized from established enzymology characterizations 1, 2, 3. Note: ProA from P. ostreatus demonstrates exceptional affinity and turnover for Z-Phe-ONp, validating its preference for hydrophobic amino acids with bulky side chains 3.

Self-Validating Experimental Protocol: Spectrophotometric Assay

To ensure absolute data integrity, the following protocol is designed as a self-validating system. Every step includes a causal justification to prevent artifactual data collection.

Step 1: Substrate Preparation (The Solubility Imperative)

-

Action: Dissolve Z-Phe-ONp in 100% DMSO to create a concentrated stock (e.g., 10 mM).

-

Causality: Z-Phe-ONp is highly lipophilic and will precipitate in aqueous buffers. However, the final DMSO concentration in the assay must not exceed 5% (v/v). Exceeding this threshold induces solvent-mediated protein unfolding, artificially depressing kcat 1.

Step 2: Buffer Equilibration (The pH Dependency)

-

Action: Prepare a 200 mM sodium phosphate buffer at pH 7.8, thermostated to the enzyme's optimal temperature (e.g., 25°C or 50°C for thermostable variants) 1.

-

Causality: The extinction coefficient ( ϵ ) of p-nitrophenol is highly pH-dependent (pKa ~7.15). Maintaining strict buffering at pH 7.8 ensures that >80% of the released product is in the fully ionized, highly absorptive p-nitrophenolate state.

Step 3: Blank Validation (The Auto-Hydrolysis Control)

-

Action: Inject the Z-Phe-ONp stock into the buffer without the enzyme. Record the absorbance at 405 nm for 2 minutes.

-

Causality: Activated ONp esters are prone to spontaneous alkaline hydrolysis. Establishing this baseline allows for the mathematical subtraction of background noise, ensuring the calculated rate is purely enzymatic.

Step 4: Reaction Initiation & Kinetic Monitoring

-

Action: Inject the proteolytic enzyme into the cuvette, mix rapidly, and monitor the linear increase in absorbance at 405 nm ( ΔA405/min ) for the initial 10% of substrate depletion.

-

Causality: Restricting analysis to the initial 10% ensures steady-state conditions ( [S]≈[S]0 ) and prevents product inhibition from skewing the Michaelis-Menten derivations.

Fig 2. Self-validating spectrophotometric workflow for measuring Z-Phe-ONp hydrolysis kinetics.

References

- Characterization of a keratinolytic serine proteinase from Streptomyces pactum DSM 40530 Source: ASM Journals URL

- Catalytic Activity of a-Chymotrypsin in which Histidine-57 has been Methylated Source: SciSpace URL

- Source: Taylor & Francis (tandfonline.com)

Sources

N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester molecular weight

An In-Depth Technical Guide to N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp)

Introduction: The Role of Activated Esters in Peptide Synthesis

N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, commonly abbreviated as Z-Phe-ONp, is a cornerstone reagent in the field of peptide chemistry. As an amino acid derivative, its primary utility lies in the formation of peptide bonds, the fundamental linkages of proteins. It belongs to the class of "active esters," a classical yet highly effective method for activating the carboxyl group of an N-protected amino acid to facilitate its coupling with the free amino group of another amino acid or peptide chain.[][2]

The strategy of using a p-nitrophenyl ester is predicated on enhancing the electrophilicity of the carbonyl carbon. The p-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenoxide anion through resonance.[2][3] This pre-activation allows for a clean and efficient nucleophilic acyl substitution reaction by the incoming amine, forming the desired amide (peptide) bond under relatively mild conditions. This guide provides a comprehensive overview of Z-Phe-ONp, its properties, mechanism of action, and a detailed protocol for its application in peptide synthesis.

Physicochemical Properties of Z-Phe-ONp

The physical and chemical characteristics of Z-Phe-ONp are critical for its storage, handling, and application in synthesis. It is a stable, crystalline solid that can be easily weighed and handled in a laboratory setting.[]

| Property | Value | Reference(s) |

| Molecular Weight | 420.40 g/mol | [][4] |

| Molecular Formula | C₂₃H₂₀N₂O₆ | [][4][5] |

| IUPAC Name | (4-nitrophenyl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | [][4] |

| CAS Number | 2578-84-9 | [][4] |

| Appearance | White to off-white powder | [] |

| Melting Point | 126-126.5 °C | [] |

| Solubility | Soluble in organic solvents (e.g., Dioxane, Chloroform) | [][6] |

| Storage | Store at 2-8 °C, moisture sensitive | [][7] |

Mechanism of Action in Peptide Coupling

The utility of Z-Phe-ONp stems from the principle of carboxyl group activation. In peptide synthesis, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation.[8] Z-Phe-ONp provides a pre-activated form of Z-L-phenylalanine.

The reaction proceeds via nucleophilic attack of the free amino group (from a target amino acid or peptide) on the activated carbonyl carbon of Z-Phe-ONp. The p-nitrophenoxide ion is displaced as a stable leaving group, resulting in the formation of a new peptide bond. This process is often facilitated by a non-nucleophilic base to ensure the attacking amine is in its deprotonated, more nucleophilic state.

Caption: Mechanism of peptide bond formation using Z-Phe-ONp.

A critical consideration during this process is the potential for racemization at the chiral center of the activated amino acid.[9] While active esters like Z-Phe-ONp are generally considered to have a lower risk of racemization compared to some other methods, the choice of solvent and base can be crucial for maintaining stereochemical integrity.[3][10]

Experimental Protocol: Peptide Coupling with Z-Phe-ONp

This section provides a detailed, self-validating protocol for coupling Z-Phe-ONp to the N-terminus of a peptide chain in a solution-phase synthesis.

Objective: To couple Z-L-phenylalanine to an N-terminally deprotected peptide (H₂N-Peptide-R) using Z-Phe-ONp.

Materials:

-

Z-Phe-ONp (1.1 equivalents)

-

N-terminally deprotected peptide (1.0 equivalent)

-

Anhydrous N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃) as solvent

-

Triethylamine (TEA) or N-methylmorpholine (NMM) as a non-nucleophilic base (2.0 equivalents)

-

Thin-Layer Chromatography (TLC) system (e.g., silica gel with a mobile phase of DCM/Methanol)

-

Ninhydrin solution for TLC visualization

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

-

Preparation of Reactants:

-

Action: Dissolve the N-terminally deprotected peptide (1.0 eq) in the minimum required volume of anhydrous DMF.

-

Causality: Anhydrous solvent is critical to prevent hydrolysis of the active ester. DMF is an excellent polar aprotic solvent that can solubilize most peptide chains.

-

-

Addition of Base:

-

Action: To the stirred peptide solution, add the non-nucleophilic base (e.g., NMM, 2.0 eq). Stir for 10-15 minutes at room temperature.

-

Causality: The base deprotonates the terminal ammonium salt (if present) to yield the free amine, which is the active nucleophile required for the coupling reaction. Using a slight excess ensures complete deprotonation.

-

-

Coupling Reaction:

-

Action: In a separate flask, dissolve Z-Phe-ONp (1.1 eq) in anhydrous DMF. Add this solution dropwise to the stirred peptide-base mixture.

-

Causality: A small excess of the activated ester is used to drive the reaction to completion. Dropwise addition helps to control the reaction rate and minimize potential side reactions.

-

-

Reaction Monitoring (Self-Validation):

-

Action: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction's progress by TLC. Spot the reaction mixture against the starting peptide material.

-

Causality: The reaction is complete when the starting peptide spot (visualized with ninhydrin, which detects free amines) has completely disappeared, indicating that all the free N-termini have reacted. The yellow color of the p-nitrophenol byproduct can also be observed.[6]

-

-

Work-up and Purification:

-

Action: Once the reaction is complete, filter the mixture if any solids (e.g., dicyclohexylurea if DCC were used in a prior step) are present.[6]

-

Causality: This initial filtration removes insoluble byproducts.

-

-

Aqueous Washing:

-

Action: Transfer the filtrate to a separatory funnel and dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with:

-

10% NaHCO₃ solution (3 times)

-

5% HCl solution (2 times)

-

Saturated NaCl solution (1 time)

-

-

Causality: The NaHCO₃ wash removes the acidic p-nitrophenol byproduct and any unreacted Z-Phe-OH (if hydrolysis occurred).[6] The HCl wash removes any residual base (TEA/NMM). The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration:

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

-

Causality: This step removes the solvent to yield the crude N-protected peptide product.

-

-

Final Product Characterization:

-

Action: Recrystallize the crude product from a suitable solvent system (e.g., chloroform/petroleum ether) to obtain the pure coupled peptide.[6]

-

Causality: Further purification by recrystallization or chromatography ensures the final product is of high purity for subsequent steps or analysis. The product's identity and purity should be confirmed using techniques like Mass Spectrometry and NMR.

-

Caption: Experimental workflow for peptide coupling using Z-Phe-ONp.

Conclusion

N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester is a highly effective and reliable reagent for peptide synthesis. Its stability, ease of use, and the predictable nature of the coupling reaction make it a valuable tool for researchers, particularly in solution-phase synthesis. While modern, faster coupling reagents have been developed, the fundamental principles of carboxyl activation demonstrated by Z-Phe-ONp remain central to the art of peptide chemistry. Understanding its properties and the causality behind its application protocol enables scientists to construct complex peptides with high fidelity and stereochemical purity.

References

-

Dahiya, R. SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica ñ Drug Research, Vol. 64 No. 6 pp. 509-514, 2007. [Link]

-

LookChem. Cas 1161-13-3, N-Cbz-L-Phenylalanine. [Link]

-

PubChem. N-Carbobenzoxyalanine 4-nitrophenyl ester. [Link]

-

PubChem. Z-Phe-ONp. [Link]

-

Torino, D., et al. (2010). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 529-536. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

ResearchGate. (PDF) Peptide Synthesis. [Link]

-

Stelakatos, G. C., Paganou, A., & Zervas, L. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic, 1191-1199. [Link]

-

Alkali Scientific. N-CBZ-L-phenylalanine p-Nitrophenyl Ester | Spectrum Chemical®. [Link]

-

Cheméo. Chemical Properties of L-Phenylalanine, N-benzoyl- (CAS 2566-22-5). [Link]

-

Nakamizo, N. (1969). Catalysis in peptide synthesis with active esters. II. Effects of concentrated carboxylic acids on the aminolysis of benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester in dioxane. Bulletin of the Chemical Society of Japan, 42(4), 1078-1082. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Parlina, A., & Tagle, M. A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6542. [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Z-Phe-ONp | C23H20N2O6 | CID 151025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2578-86-1 CAS Manufactory [chemicalbook.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. fishersci.com [fishersci.com]

- 8. chempep.com [chempep.com]

- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 10. peptide.com [peptide.com]

Z-Phe-ONp Solubility Profile in Organic Solvents and Water: A Mechanistic Guide for Peptide Synthesis and Enzymology

Introduction to the Solvation Challenge

Z-Phe-ONp (N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, CAS 2578-84-9) is a highly specialized activated ester. It is utilized extensively as an acylating agent in solution-phase peptide synthesis and as a chromogenic substrate for analyzing the kinetics of proteolytic enzymes like chymotrypsin.

However, handling Z-Phe-ONp presents a significant physicochemical challenge: it is an exceptionally hydrophobic molecule. The structure features three distinct aromatic systems—the carbobenzoxy (Z) protecting group, the phenylalanine side chain, and the p-nitrophenyl (ONp) leaving group. Understanding the thermodynamics of its solvation is critical for preventing reagent precipitation, avoiding premature ester hydrolysis, and ensuring stoichiometric accuracy in your workflows.

Physicochemical Drivers of Solubility

The solubility profile of Z-Phe-ONp is dictated by its lipophilicity and its susceptibility to nucleophilic attack. With a predicted LogP of 4.95, the molecule strongly partitions away from aqueous environments[1].

Table 1: Physicochemical Properties Governing Z-Phe-ONp Solvation

| Property | Value | Mechanistic Implication |

| Molecular Weight | 420.40 g/mol | Large molecular volume requires a solvent capable of forming a substantial solvation cavity. |

| LogP / XLogP3 | 4.95 / 4.7 | Extreme lipophilicity; drives partitioning into non-polar or polar aprotic organic phases[1]. |

| Hydrogen Bond Donors | 1 (Amide NH) | Limited capacity to act as an H-bond donor, reducing solubility in protic solvents. |

| Hydrogen Bond Acceptors | 6 | High capacity to accept hydrogen bonds or interact with polar aprotic solvents (e.g., DMF, DMSO). |

| Melting Point | 126–127 °C | High crystalline lattice energy; requires strong solvent-solute interactions for dissolution[1]. |

Solubility Profile in Organic Solvents

To effectively solvate Z-Phe-ONp, the solvent must disrupt the strong π-π stacking interactions between the aromatic rings without reacting with the highly electrophilic carbonyl carbon of the active ester.

-

Polar Aprotic Solvents (DMF, DMSO, Dioxane): Excellent Solubility. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the industry standards for preparing concentrated stock solutions. These solvents effectively solvate the hydrophobic bulk of the molecule while stabilizing the polar ester and carbamate linkages. Optical rotation quality control for Z-Phe-ONp is routinely performed at a concentration of 10 mg/mL (1%) in pure DMF, validating its high solubility in this medium[2]. Historically, dioxane has also been successfully utilized as a solvent for coupling reactions involving Z-Phe-ONp[3].

-

Halogenated Solvents (Dichloromethane, Chloroform): Excellent Solubility. Dichloromethane (DCM) is highly effective at solvating Z-Phe-ONp[1]. The polarizable nature of the carbon-halogen bonds creates strong dispersion forces that perfectly accommodate the three aromatic rings, making DCM ideal for solution-phase peptide coupling.

-

Alcohols (Methanol, Ethanol): Moderate Solubility, High Risk. While Z-Phe-ONp is technically soluble in methanol[1], alcohols are strictly discouraged for long-term storage. Causality: Alcohols act as nucleophiles. Over time, especially in the presence of trace base, methanol will attack the active ester, causing transesterification. This degrades the reagent into inactive Z-Phe-OMe and releases free p-nitrophenol, destroying the stoichiometric integrity of the reagent.

Table 2: Solvent Compatibility and Solvolysis Risk Matrix

| Solvent Class | Representative Solvents | Solubility Level | Solvolysis Risk | Application Suitability |

| Polar Aprotic | DMF, DMSO, Dioxane | Very High (>50 mM) | Low (if anhydrous) | Ideal for concentrated stock solutions and enzymatic assay dilution. |

| Halogenated | Dichloromethane (DCM) | Very High | None | Ideal for solution-phase peptide synthesis. |

| Alcohols | Methanol, Ethanol | Moderate | High (Transesterification) | Not recommended; degrades the active ester over time. |

| Aqueous | Water, Saline Buffers | Insoluble | High (Hydrolysis) | Requires organic co-solvents (<5%) for use in biological assays. |

Aqueous Solubility and the Hydration Penalty

Z-Phe-ONp is practically insoluble in pure water. Foundational literature on peptide chemistry emphasizes that traditional active esters require organic solvents because their hydrophobic character prevents them from overcoming the entropic penalty required to form a water cavity[4].

When introduced directly into water, the hydrophobic effect forces Z-Phe-ONp molecules to rapidly aggregate, leading to immediate precipitation. Therefore, to utilize Z-Phe-ONp in aqueous enzymatic assays, researchers must employ a mixed-solvent system, typically maintaining 1% to 5% of a polar aprotic co-solvent (like DMF or DMSO) to keep the substrate in solution.

Experimental Workflow: Self-Validating Preparation of Z-Phe-ONp Solutions

Because active esters are prone to moisture-induced hydrolysis, preparing Z-Phe-ONp for aqueous assays requires a strict, self-validating protocol. The following methodology ensures complete dissolution while verifying the chemical integrity of the ester bond before use.

Step-by-Step Methodology

Phase 1: Primary Solvation (Organic Phase)

-

Gravimetric Preparation: Weigh exactly 21.0 mg of solid Z-Phe-ONp.

-

Dissolution: Reconstitute the powder in 1.0 mL of anhydrous, amine-free DMF to yield a 50 mM stock solution.

-

Causality: Anhydrous DMF is chosen to prevent water-induced hydrolysis. Amine-free grades must be used because trace dimethylamine (a common degradation product of DMF) will rapidly aminolyze the active ester.

-

-

Validation Checkpoint 1 (Visual): Inspect the solution against a dark background. It must be completely transparent. Any turbidity indicates incomplete solvation or moisture-induced precipitation.

Phase 2: Spectrophotometric Quality Control 4. Baseline Verification: Dilute a 10 µL aliquot of the 50 mM stock into 990 µL of anhydrous DMF. 5. Measurement: Measure the absorbance at 400 nm using a UV-Vis spectrophotometer.

-

Validation Checkpoint 2 (Analytical): The intact ester absorbs strongly around 320 nm, whereas free p-nitrophenolate (the degradation product) absorbs at 400 nm. The A400 must be < 0.05. A high reading indicates that the ester has prematurely hydrolyzed. If A400 is high, the stock must be discarded.

Phase 3: Aqueous Integration 6. Assay Dilution: Rapidly inject 10 µL of the validated 50 mM stock into 990 µL of the target aqueous assay buffer (e.g., Tris-HCl, pH 7.5) under continuous vortexing.

-

Causality: Rapid, high-shear mixing disperses the organic solvent instantly, preventing localized high concentrations of water from driving the nucleation and precipitation of Z-Phe-ONp. This yields a final concentration of 0.5 mM Z-Phe-ONp in 1% DMF, which is stable long enough to conduct standard kinetic assays.

Workflow Visualization

Workflow for the solvation and validation of Z-Phe-ONp in mixed aqueous-organic systems.

References

-

LookChem : Z-Phe-ONp Chemical Properties, Solvents, and LogP Data. Available at:[Link]

-

Bulletin of the Chemical Society of Japan (via OUP) : A Water-Soluble Active Ester Method. Discusses the hydrophobic character and aqueous insolubility of traditional active esters. Available at:[Link]

-

ACS Publications : Matrix Assisted Synthetic Transformations: A Mosaic of Diverse Contributions. Details historical coupling reactions of Z-Phe-ONp utilizing dioxane. Available at:[Link]

Sources

Spectrophotometric Profiling and Kinetic Utility of Z-Phe-ONp: A Comprehensive Technical Guide

Executive Summary

N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp) is a highly sensitive, chromogenic "active ester" substrate utilized extensively for characterizing the kinetic parameters of serine proteases, esterases, and artificial catalytic amyloids[1][2]. The core utility of this substrate lies not in the spectral properties of the intact molecule, but in the highly predictable, pH-dependent UV-Vis absorption profile of its leaving group: p-nitrophenol (PNP). This whitepaper provides an authoritative breakdown of the mechanistic causality behind Z-Phe-ONp assays, quantitative extinction coefficient data, and self-validating experimental protocols for steady-state kinetic analysis.

Mechanistic Causality: The Spectral Shift Strategy

The intact Z-Phe-ONp molecule exhibits a UV absorption maximum around 270 nm. This absorbance is driven by the benzyloxycarbonyl (Z) protecting group, the phenylalanine aromatic ring, and the nitrophenyl ester linkage. However, monitoring substrate depletion at 270 nm is fundamentally flawed for steady-state enzyme kinetics. Proteins and enzymes possess massive intrinsic UV absorbance at 280 nm (due to tryptophan and tyrosine residues), creating severe spectral overlap and background noise.

To circumvent this, researchers exploit the leaving group. The p-nitrophenyl moiety is an exceptional leaving group because the resulting phenolate anion is resonance-stabilized by the electron-withdrawing nitro group. Upon enzymatic hydrolysis, the ester bond is cleaved, releasing Z-Phe-OH and free p-nitrophenol. By shifting the spectrophotometric observation window to the visible spectrum (400–410 nm) or the near-UV isosbestic point (347 nm), the assay achieves high signal-to-noise ratios, completely isolating the catalytic event from background protein absorbance[3].

Fig 1: Reaction pathway and pH-dependent spectrophotometric monitoring of Z-Phe-ONp hydrolysis.

UV-Vis Spectral Dynamics of p-Nitrophenol

The accuracy of the Z-Phe-ONp assay is entirely dependent on understanding the ionization state of the released p-nitrophenol. PNP is a weak acid with a pKa of approximately 7.15. Its extinction coefficient ( ϵ ) is highly sensitive to the pH of the assay buffer:

-

Acidic State (pH < 6.0): The hydroxyl group remains protonated. The molecule absorbs maximally at 317 nm[4].

-

Basic State (pH > 8.0): The molecule deprotonates to form the p-nitrophenolate anion. This induces a massive bathochromic (red) shift and hyperchromic effect, pushing the λmax to 400–410 nm[4][5].

-

The Isosbestic Point (347 nm): At exactly 347 nm, the absorption spectra of the protonated and deprotonated species intersect. At this specific wavelength, the extinction coefficient is completely independent of pH, making it the ideal monitoring wavelength for reactions where pH may fluctuate or for comparing enzymes with different pH optima[3][4].

Quantitative Spectral Data Summary

| Chemical Species | Wavelength ( λmax ) | pH Condition | Molar Extinction Coefficient ( ϵ ) | Application Context |

| Z-Phe-ONp (Intact) | ~270 nm | Independent | ~1,500 - 2,000 M−1cm−1 | Rarely used for kinetics due to severe protein UV overlap. |

| p-Nitrophenol | 317 nm | Acidic (pH < 4.0) | ~9,800 M−1cm−1 | Used for assays restricted to highly acidic environments[4]. |

| p-Nitrophenolate | 400 nm | Basic (pH 8.0) | 15,548 M−1cm−1 | Standard condition for maximal sensitivity in Tris/HEPES[5]. |

| p-Nitrophenolate | 405 nm | Basic (pH ≥ 8.5) | 18,700 M−1cm−1 | Fully deprotonated state; highest signal amplitude[1]. |

| p-Nitrophenol | 347 nm | pH 4.0 - 11.0 | 5,400 - 5,500 M−1cm−1 | Isosbestic point; ideal for assays with fluctuating pH[3][4]. |

Self-Validating Experimental Protocols

A common pitfall in enzymology is blindly trusting literature extinction coefficients, which can deviate based on buffer ionic strength, temperature, and exact pH. A rigorous, self-validating system requires the empirical determination of ϵ under the exact assay conditions, followed by tightly controlled kinetic monitoring.

Protocol 1: Empirical Determination of the Extinction Coefficient ( ϵ )

Causality: Buffer composition alters the dielectric constant of the solution, which can subtly shift the pKa of p-nitrophenol. Generating a standard curve in your specific assay buffer ensures absolute quantitative accuracy.

-

Stock Preparation: Dissolve high-purity p-nitrophenol in anhydrous ethanol to create a 10 mM stock solution.

-

Dilution Series: Prepare a standard curve by diluting the stock into your exact working buffer (e.g., 50 mM Tris-HCl, pH 8.0) to final concentrations of 10, 20, 40, 60, 80, and 100 μ M.

-

Measurement: Blank the spectrophotometer with the working buffer. Measure the absorbance of each standard at 400 nm (or 347 nm for isosbestic measurements) using a 1 cm pathlength quartz cuvette.

-

Validation: Plot Absorbance vs. Concentration. The slope of the linear regression directly yields the molar extinction coefficient ( ϵ ) in M−1cm−1 according to the Beer-Lambert law ( A=ϵ⋅c⋅l ).

Protocol 2: Continuous Enzymatic Hydrolysis of Z-Phe-ONp

Causality: Active esters like Z-Phe-ONp are prone to spontaneous (non-enzymatic) hydrolysis in aqueous buffers, especially at alkaline pH. A parallel "blank" reaction lacking the enzyme must be run to subtract this background rate[5].

-

Substrate Preparation: Prepare a 10 mM stock of Z-Phe-ONp in anhydrous acetonitrile or DMSO. Note: Organic solvents are required because Z-Phe-ONp is highly hydrophobic and will rapidly degrade if stored in water.

-

Equilibration: Add 980 μ L of assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a 1 cm cuvette and equilibrate to 37 °C in a thermostated spectrophotometer.

-

Enzyme Addition: Add 10 μ L of the purified enzyme solution. Mix by gentle inversion and blank the instrument at 400 nm.

-

Initiation: Initiate the reaction by adding 10 μ L of the 10 mM Z-Phe-ONp stock (final concentration: 100 μ M; final organic solvent concentration: 1%).

-

Monitoring: Record the continuous increase in absorbance at 400 nm for 2 to 5 minutes.

-

Background Subtraction: Repeat steps 2-5, substituting the enzyme with 10 μ L of buffer. Subtract this spontaneous hydrolysis rate from the enzymatic rate.

-

Kinetic Calculation: Calculate the initial velocity ( V0 ) using the empirically determined extinction coefficient: V0=ϵ⋅lΔA/Δt .

References

- Source: bachem.

- Source: nih.

- Source: researchgate.

- Source: asm.

- Source: ncsu.

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Chromophores/fluorophores: spectral properties and characteristics - Bachem [bachem.com]

- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 5. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

Baseline Stability of Z-Phe-ONp in Aqueous Buffer Solutions: Mechanistic Insights and Kinetic Control Protocols

Executive Summary

N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp) is a highly sensitive chromogenic substrate extensively utilized in the kinetic characterization of serine proteases (such as chymotrypsin) and various esterases[1]. While its high reactivity enables rapid, continuous spectrophotometric monitoring of enzyme activity, this same chemical reactivity introduces a critical analytical vulnerability: baseline instability. In aqueous buffer solutions, p-nitrophenyl esters are notoriously prone to spontaneous, non-enzymatic hydrolysis[2].

As a Senior Application Scientist, I have designed this technical guide to deconstruct the causality behind this baseline instability, evaluate the impact of buffer matrices, and establish a self-validating experimental protocol to ensure absolute data integrity in your kinetic assays.

The Mechanistic Causality of Baseline Instability

To control an assay, one must first understand the molecular vulnerabilities of the substrate. The utility of Z-Phe-ONp relies on the release of the p-nitrophenolate anion, which exhibits a strong, easily quantifiable absorbance at 400–415 nm[3].

However, the p-nitrophenolate ion is an exceptionally good leaving group due to the resonance stabilization provided by the electron-withdrawing nitro group[4]. In an aqueous environment, the ester carbonyl carbon is highly susceptible to nucleophilic attack by hydroxide ions ( OH− ) or unprotonated buffer components.

The pH-Dependence Paradigm

Spontaneous hydrolysis is strictly pH-dependent. The hydrolysis product, p-nitrophenol, has a pKa of approximately 7.0[2].

-

At pH < 6.5: The leaving group remains primarily protonated (colorless), and hydroxide concentration is low, resulting in high baseline stability but poor assay sensitivity.

-

At pH 7.0–8.0: This is the physiological optimum for many proteases and esterases. Here, spontaneous hydrolysis occurs at a measurable, linear rate[5].

-

At pH > 8.5: The alkaline medium acts as a strong nucleophile, causing near-immediate spontaneous hydrolysis of the p-nitrophenyl ester, rendering the substrate useless for enzymatic measurements without massive baseline interference[4][6].

Caption: Mechanistic divergence of Z-Phe-ONp hydrolysis in aqueous environments.

Buffer Matrix Selection: Mitigating Matrix Effects

Because Z-Phe-ONp is highly hydrophobic, it cannot be dissolved directly in water. It requires a stock solution in an aprotic organic solvent like DMSO or DMF, which is then diluted into the aqueous buffer (typically yielding a final solvent concentration of 1–5% v/v)[3][5]. The choice of the aqueous buffer itself dictates the severity of the baseline drift.

Buffer Comparisons

-

Sodium Phosphate ( NaP ): Highly recommended for p-nitrophenyl ester assays. Phosphate lacks nucleophilic primary amines, minimizing side reactions. At pH 7.5–8.0, it provides a stable, predictable baseline hydrolysis rate that is easily subtracted[6].

-

Tris-HCl: While ubiquitous in biochemistry, Tris contains a primary amine. At higher concentrations or elevated pH, Tris can theoretically participate in the aminolysis of the active ester. If Tris must be used (e.g., pH 8.0), its concentration should be minimized (e.g., 20 mM), and rigorous blanking is mandatory[5].

-

Ionic Strength Modifiers: The addition of NaCl (e.g., 0.10 M) is often used to mimic physiological conditions and prevent enzyme aggregation[5]. Interestingly, increasing NaCl concentrations can slightly depress the spontaneous hydrolysis rate by altering the dielectric constant and reducing water activity[6].

Quantitative Data: Hydrolysis Dynamics

The following table synthesizes the expected behavior of p-nitrophenyl esters based on varying buffer conditions, demonstrating why pH 7.5–8.0 is the necessary compromise between enzyme activity and substrate stability.

| Buffer Matrix (25°C, 1-5% DMSO) | pH | Spontaneous Hydrolysis Rate | Suitability for Kinetic Assays |

| 50 mM Sodium Phosphate | 6.5 | Very Low | Poor (Product is colorless below pKa ) |

| 50 mM Sodium Phosphate | 7.5 | Low / Linear | Optimal (Manageable baseline, good signal) |

| 20 mM Tris-HCl + 0.1M NaCl | 8.0 | Moderate / Linear | Acceptable (Requires strict baseline subtraction) |

| 50 mM Tris-HCl | 9.0 | Extremely High | Unusable (Alkaline medium degrades substrate) |

Self-Validating Experimental Protocol

To guarantee trustworthiness in your kinetic data, you cannot rely on a static "endpoint" blank. Because spontaneous hydrolysis is a continuous process, the baseline must be measured as a rate ( ΔA400/Δt ) and subtracted from the total enzymatic rate.

The following step-by-step methodology ensures a self-validating system where every reaction well acts as its own internal control prior to enzyme addition.

Materials Required

-

Substrate Stock: 10 mM Z-Phe-ONp in 100% anhydrous DMSO (Prepare fresh or store at -20°C in desiccated aliquots).

-

Assay Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.8.

-

Enzyme: Target protease/esterase diluted in assay buffer.

Step-by-Step Methodology

-

Buffer Equilibration: Pipette 190 µL of Assay Buffer into a UV-transparent 96-well microplate. Pre-incubate the plate at the target assay temperature (e.g., 25°C or 30°C) for 10 minutes.

-

Substrate Addition: Add 5 µL of the 10 mM Z-Phe-ONp DMSO stock to the buffer. Mix thoroughly via pipette aspiration. The final substrate concentration is ~250 µM, and the DMSO concentration is 2.5% (v/v).

-

Baseline Kinetic Read (The Blank): Immediately place the plate in the microplate reader. Monitor the absorbance at 400 nm for 3–5 minutes. Calculate the linear slope. This is your Spontaneous Hydrolysis Rate ( Vblank ).

-

Enzyme Initiation: Pause the reader. Add 5 µL of the Enzyme solution to the well. Mix rapidly.

-

Total Kinetic Read: Resume reading at 400 nm for an additional 5–10 minutes. Calculate the new linear slope. This is your Total Hydrolysis Rate ( Vtotal ).

-

Data Processing: Calculate the true enzymatic rate using the formula:

Venzyme=Vtotal−Vblank

Caption: Self-validating kinetic workflow for baseline correction of Z-Phe-ONp assays.

References

-

Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. nih.gov. Available at:[Link]

-

Pauli Exclusion by n→π* Interactions: Implications for Paleobiology. nih.gov. Available at:[Link]

-

Catalysis of Hydrolysis and Transesterification Reactions of p-Nitrophenyl Esters by a Designed Helix−Loop−Helix Dimer. acs.org. Available at:[Link]

-

Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. tandfonline.com. Available at:[Link]

- US5741691A - Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media. google.com.

-

Catalytic Activity of a-Chymotrypsin in which Histidine-57 has been Methylated. scispace.com. Available at:[Link]

-

Characterization of a keratinolytic serine proteinase from Streptomyces pactum DSM 40530. asm.org. Available at:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. US5741691A - Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media - Google Patents [patents.google.com]

- 5. Pauli Exclusion by n→π* Interactions: Implications for Paleobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

The Role of Z-Phe-ONp as an Active Ester in Organic Chemistry: A Technical Guide to Peptide Synthesis

Introduction: The Evolution of Active Esters in Peptide Synthesis

In the intricate landscape of solution-phase peptide synthesis, the strategic selection of protecting groups and activating agents is paramount to achieving high yields and preserving stereochemical integrity. Historically, the introduction of p-nitrophenyl (-ONp) active esters by Bodanszky revolutionized peptide coupling by providing a stable, pre-activated intermediate that facilitates amide bond formation with minimal racemization[1].

Z-Phe-ONp (N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester) stands as a quintessential example of this methodology. By combining the robust N-terminal protection of the benzyloxycarbonyl (Z or Cbz) group with the highly electrophilic p-nitrophenyl ester at the C-terminus, Z-Phe-ONp serves as a highly reliable building block for incorporating phenylalanine residues into complex peptide sequences[2].

Structural and Physicochemical Profiling

The efficacy of Z-Phe-ONp is rooted in its structural components. The Z-group provides steric bulk and prevents the lone pair on the alpha-amino group from participating in unwanted side reactions. Meanwhile, the strong electron-withdrawing nature of the p-nitro group significantly lowers the pKa of the leaving group (p-nitrophenol, pKa ~7.15), rendering the ester carbonyl highly susceptible to nucleophilic attack[2].

Table 1: Physicochemical Properties of Z-Phe-ONp

| Property | Value |

| IUPAC Name | (4-nitrophenyl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

| CAS Registry Number | 2578-84-9 |

| Molecular Formula | C₂₃H₂₀N₂O₆ |

| Molecular Weight | 420.4 g/mol |

| Melting Point | 126.0 - 126.5 °C |

| Appearance | White to off-white or yellowish crystalline powder |

| Solubility | Highly soluble in DMF, THF, Dioxane, and Chloroform |

Data supported by [2] and [].

Mechanistic Pathway of Aminolysis

The coupling of Z-Phe-ONp with a free amine follows second-order kinetics—first-order with respect to the active ester and first-order with respect to the nucleophilic amine[4].

Causality of the Mechanism: Unlike in situ activation methods (such as DCC/HOBt) which can transiently form highly reactive and racemization-prone O-acylisourea or oxazolone intermediates, Z-Phe-ONp is isolated and purified prior to the coupling reaction[5]. When the nucleophilic amine attacks the activated carbonyl, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate is thermodynamically driven by the expulsion of the resonance-stabilized p-nitrophenolate anion, irreversibly forming the peptide bond[4].

Caption: Workflow of Z-Phe-ONp mediated peptide bond formation.

Experimental Workflow: Solution-Phase Peptide Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes built-in chemical logic to verify reaction progress and ensure high-purity isolation[1].

Step-by-Step Methodology

Step 1: Preparation of the Amino Component

-

Action: Dissolve the amino acid ester hydrochloride (e.g., H-Val-OMe·HCl, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool to 0 °C and add 1.1 equivalents of Triethylamine (TEA) or N-methylmorpholine (NMM).

-

Causality: Amino acids are stored as hydrochloride salts to prevent self-condensation. The tertiary amine base neutralizes the salt, liberating the nucleophilic free amine. Cooling to 0 °C controls the exothermic neutralization and prevents premature degradation.

Step 2: Addition of Z-Phe-ONp

-

Action: Add a solution of Z-Phe-ONp (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture[1].

-

Causality: DMF is utilized due to the highly hydrophobic nature of the Z-protecting group and the phenylalanine side chain, ensuring complete solvation of the reactants.

Step 3: Reaction Monitoring (The Self-Validating Indicator)

-

Action: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the distinct color change of the solution[1].

-

Causality: As aminolysis proceeds, the p-nitrophenolate anion is expelled. In the slightly basic environment provided by TEA, this anion exhibits a bright yellow color (λmax ≈ 400 nm). The emergence and intensification of this yellow color acts as an intrinsic, visual confirmation of reaction progress.

Step 4: Aqueous Workup and Orthogonal Purification

-

Action: Dilute the mixture with Ethyl Acetate (EtOAc). Perform sequential washes with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under vacuum[5].

-

Causality:

-

1M HCl Wash: Protonates and removes unreacted free amine and TEA into the aqueous layer.

-

Saturated NaHCO₃ Wash: This is the critical purification step. It deprotonates the liberated p-nitrophenol (pKa 7.15), rendering it highly water-soluble and pulling the yellow byproduct entirely into the aqueous phase, leaving the pure, neutral Z-Phe-Xaa-OR peptide in the organic layer.

-

Caption: Step-by-step experimental workflow for Z-Phe-ONp coupling.

Comparative Analysis of Active Esters

While modern solid-phase peptide synthesis (SPPS) often relies on uronium/aminium salts (e.g., HATU, HBTU), active esters remain indispensable for solution-phase synthesis, fragment condensation, and the synthesis of biologically active peptidomimetics. Understanding the thermodynamic differences between active esters is crucial for experimental design.

Table 2: Comparative Coupling Efficiency of Active Esters

| Active Ester Type | Leaving Group pKa | Reactivity Profile | Racemization Risk | Byproduct Removal Strategy |

| p-Nitrophenyl (-ONp) | ~7.15 | Moderate (12-24h) | Very Low | Base wash (Self-indicating yellow color) |

| N-Hydroxysuccinimide (-OSu) | ~4.60 | High (2-4h) | Low | Water wash (Highly water-soluble byproduct) |

| Pentafluorophenyl (-OPfp) | ~5.50 | Very High (<2h) | Low | Mild base wash / Column chromatography |

Note: The moderate reactivity of -ONp esters is a strategic advantage when coupling sterically hindered or highly epimerization-prone sequences, as it provides a controlled, highly selective acylation environment[5].

Conclusion

Z-Phe-ONp exemplifies the elegant balance between stability and reactivity required in advanced organic synthesis. By leveraging the electron-withdrawing properties of the p-nitrophenyl group, chemists can execute highly specific, racemization-free peptide couplings. Furthermore, the intrinsic self-indicating nature of the p-nitrophenolate leaving group provides an invaluable, real-time diagnostic tool, ensuring that experimental workflows remain robust, reproducible, and scientifically sound.

References

-

PubChem Compound Summary for CID 151025, Z-Phe-ONp , National Center for Biotechnology Information. URL:[Link]

-

Mechanism of Enantioselective Ester Cleavage by Histidine-Containing Dipeptides , Journal of the American Chemical Society, 1988, 110, 1588. URL:[Link]

-

Synthesis of Peptides and Peptidomimetics: Active Esters , Thieme Chemistry. URL:[Link]

Sources

Application Note: Z-Phe-ONp Enzyme Kinetics and Active Site Titration of α-Chymotrypsin

Mechanistic Overview: The Causality of Burst Kinetics

α-Chymotrypsin is a classic serine protease that cleaves peptide bonds adjacent to bulky hydrophobic residues. In enzyme kinetics, the synthetic substrate Z-Phe-ONp (N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester) is uniquely valuable because it allows researchers to directly observe the formation of the acyl-enzyme intermediate[1].

The hydrolysis of Z-Phe-ONp by α-chymotrypsin proceeds via a two-step mechanism:

-

Acylation ( k2 ) : The catalytic Ser-195 attacks the ester carbonyl, releasing the leaving group (p-nitrophenol). Because p-nitrophenolate is an excellent leaving group, this step is extremely fast.

-

Deacylation ( k3 ) : Water hydrolyzes the acyl-enzyme intermediate to release the Z-Phe product and regenerate the free enzyme. This step is orders of magnitude slower than acylation ( k2≫k3 ).

Because acylation outpaces deacylation, mixing the enzyme and substrate results in a rapid, stoichiometric release of p-nitrophenol—one molecule per active site—before the reaction settles into a slow, steady-state turnover[2]. This pre-steady state "burst" is the foundation of active site titration , allowing researchers to quantify the exact concentration of catalytically active enzyme rather than total protein mass[3].

Fig 1: Two-step catalytic mechanism of Z-Phe-ONp hydrolysis by α-chymotrypsin.

Assay Principle and Quantitative Parameters

The assay continuously monitors the release of p-nitrophenol (pNP). At a mildly alkaline pH (7.0–8.0), pNP exists predominantly as a phenoxide ion, which yields a strong yellow color detectable at 400 nm. The self-validating nature of this assay relies on precise knowledge of the extinction coefficient under the exact buffer conditions used[3].

Table 1: Key Kinetic and Photometric Parameters

| Parameter | Value / Description | Experimental Relevance |

| Detection Wavelength ( λ ) | 400 nm | Optimal wavelength for monitoring the yellow p-nitrophenoxide ion. |

| Extinction Coefficient ( ϵ400 ) | 18,500 M −1 cm −1 | Used to convert absorbance units to molar product concentration[3]. |

| Acylation Rate ( k2 ) | Fast (Burst Phase) | Generates the pre-steady state burst; occurs within the first 100 ms. |

| Deacylation Rate ( k3 ) | Slow (Steady-State) | Rate-limiting step; determines the linear Vmax after the burst phase. |

| Substrate Solvent | Acetonitrile or 1,4-Dioxane | Z-Phe-ONp is highly hydrophobic; requires 1-5% organic solvent[2]. |

Step-by-Step Experimental Protocol

To capture the burst phase accurately, this protocol utilizes a stopped-flow spectrophotometer. A standard UV-Vis spectrophotometer can only be used if measuring the slow steady-state phase.

Reagent Preparation (Self-Validating System)

Causality Note: p-Nitrophenyl esters are prone to auto-hydrolysis in aqueous, alkaline conditions. To ensure data integrity, the substrate must be dissolved in an anhydrous organic solvent, and a "Substrate Blank" must be run to subtract background hydrolysis.

-

Assay Buffer : Prepare 0.1 M Tris-HCl, pH 7.8, containing 0.05 M CaCl₂.

-

Why CaCl₂? Calcium ions stabilize the native conformation of α-chymotrypsin and protect it from rapid autoproteolysis.

-

-

Substrate Stock (Z-Phe-ONp) : Dissolve Z-Phe-ONp in 100% anhydrous acetonitrile to a concentration of 10 mM. Keep tightly sealed on ice[2].

-

Enzyme Stock : Dissolve α-chymotrypsin to a concentration of 50 µM in 1 mM HCl (pH ~3.0).

-

Why HCl? At pH 3.0, the catalytic histidine is protonated, rendering the enzyme completely inactive. This prevents autolysis during storage. Activity is instantly restored upon mixing with the pH 7.8 assay buffer.

-

Stopped-Flow Execution Workflow

Fig 2: Step-by-step workflow for the Z-Phe-ONp stopped-flow enzyme kinetics assay.

-

Instrument Setup : Equilibrate the stopped-flow spectrophotometer to 25.0 °C. Set the detection wavelength to 400 nm.

-

Blanking : Load Syringe A with 1 mM HCl (no enzyme) and Syringe B with Assay Buffer containing 50 µM Z-Phe-ONp. Perform a mixing shot to record the background auto-hydrolysis rate.

-

Reaction Mixing :

-

Load Syringe A with the Enzyme Stock (e.g., 50 µM in 1 mM HCl).

-

Load Syringe B with the Substrate Working Solution (e.g., 100 µM Z-Phe-ONp in Assay Buffer).

-

Trigger the rapid 1:1 mixing. The final pH will instantly jump to ~7.8, initiating catalysis.

-

-

Data Acquisition : Record the absorbance trace over a dual timescale: a high-resolution window for the first 100 milliseconds (to capture the burst) and a longer window up to 60 seconds (to capture the steady-state)[2].

Data Analysis: Active Site Titration

The primary goal of the burst assay is to calculate the active site concentration ( [E]0 ).

-

Plotting : Plot the background-subtracted Absorbance ( A400 ) against Time ( t ).

-

Extrapolation : Identify the linear, steady-state portion of the curve (typically after 200 ms). Fit this linear region to the equation:

A(t)=vsst+πWhere vss is the steady-state velocity (slope) and π is the y-intercept.

-

Calculation : The y-intercept ( π ) represents the magnitude of the p-nitrophenol burst. Calculate the active enzyme concentration using the Beer-Lambert law:

[E]0=ϵ400⋅lπWhere ϵ400=18,500 M−1cm−1 [3] and l is the optical path length of the stopped-flow cell (in cm).

By comparing this calculated [E]0 to the total protein concentration determined via UV absorbance at 280 nm, researchers can determine the exact percentage of functional enzyme in their preparation.

Sources

Application Note: Utilizing Z-Phe-ONp as a Chromogenic Substrate for Serine Protease Kinetics

As a Senior Application Scientist, I frequently encounter challenges in accurately characterizing the kinetic profiles of chymotrypsin-like serine proteases and emerging catalytic amyloids. Z-Phe-ONp (N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester) is a highly sensitive, hydrophobic chromogenic substrate tailored for these applications.

Unlike standard aliphatic substrates, the bulky, aromatic phenylalanine residue in Z-Phe-ONp perfectly complements the hydrophobic S1 binding pockets of chymotrypsin-like enzymes[1]. Furthermore, its hydrophobic nature makes it an exceptional tool for probing the exposed hydrophobic surfaces of self-assembling catalytic peptides[2]. This guide details the mechanistic causality, quantitative parameters, and a self-validating protocol for utilizing Z-Phe-ONp in your assays.

Mechanistic Principles & Chemical Causality

The utility of Z-Phe-ONp lies in its leaving group: p-nitrophenol (pNP) . When a serine protease attacks the ester carbonyl of Z-Phe-ONp, an acyl-enzyme intermediate is formed, and pNP is released into the buffer.

The Causality of pH Choice: The released p-nitrophenol has a pKa of approximately 7.15. To accurately quantify the reaction velocity using spectrophotometry, the assay must be conducted at a slightly alkaline pH (typically pH 7.5–8.0). At this pH, the vast majority of the product exists as the p-nitrophenolate anion , which exhibits a strong, highly conjugated absorbance peak at 400–410 nm[3][4]. If the assay is run at a lower pH, the signal diminishes drastically because the protonated form of pNP absorbs poorly at this wavelength.

Proteolytic cleavage of Z-Phe-ONp yielding the chromogenic p-nitrophenol product.

Quantitative Data & Substrate Properties

To ensure reproducibility across different drug development pipelines, it is critical to standardize the physical parameters of the substrate. The table below summarizes the essential quantitative data for Z-Phe-ONp[5].

| Parameter | Value / Characteristic | Causality / Significance |

| Molecular Weight | 420.4 g/mol | Essential for precise molarity calculations during stock preparation[5]. |

| Detection Wavelength | 400 nm - 410 nm | Targets the peak absorbance of the p-nitrophenolate anion[2][3]. |

| Optimal Assay pH | 7.5 - 8.0 | Ensures >80% of the released pNP is in the highly absorptive anionic state[4]. |

| Extinction Coefficient (ε) | ~18,300 M⁻¹ cm⁻¹ | Required to convert the raw spectrophotometric rate (ΔA/min) into molar velocity. |

| Solvent Compatibility | DMSO, Acetonitrile | Z-Phe-ONp is highly hydrophobic; an organic solvent is mandatory to prevent precipitation[4]. |

Self-Validating Experimental Protocol

A major pitfall in esterase and protease assays using p-nitrophenyl esters is spontaneous hydrolysis [6]. The electron-withdrawing nature of the nitro group makes the ester bond highly susceptible to nucleophilic attack by hydroxide ions in the aqueous buffer. Therefore, a trustworthy protocol must be a self-validating system that rigorously accounts for background hydrolysis and enzyme scattering.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8. (Causality: Buffers the system above the pKa of pNP while remaining within the physiological optimum of most serine proteases).

-

Substrate Stock (10 mM): Dissolve 4.2 mg of Z-Phe-ONp in 1.0 mL of 100% anhydrous DMSO. (Causality: Prevents premature hydrolysis during storage. Keep desiccated at -20°C).

-

Enzyme Stock: Prepare the protease (e.g., α-chymotrypsin) in 1 mM HCl. (Causality: The low pH prevents autoproteolysis prior to the assay).

Step-by-Step Assay Workflow

Self-validating assay workflow for Z-Phe-ONp hydrolysis.

Execution (1 mL Cuvette Format):

-

Prepare the Reaction Cuvette: Add 940 µL of Assay Buffer and 10 µL of Enzyme Stock to a quartz or UV-transparent cuvette. Equilibrate to 25°C.

-

Prepare the Substrate Blank (Critical Control): Add 950 µL of Assay Buffer to a separate cuvette.

-

Prepare the Enzyme Blank (Critical Control): Add 990 µL of Assay Buffer and 10 µL of Enzyme Stock to a third cuvette. (Causality: Corrects for any baseline drift or light scattering caused by the protein itself).

-

Initiation: Rapidly add 50 µL of the 10 mM Substrate Stock to both the Reaction Cuvette and the Substrate Blank. Mix immediately by inversion. (Note: Final DMSO concentration is 5%. Exceeding this may denature the protease[4]).

-

Data Acquisition: Monitor the absorbance continuously at 400 nm for 3 to 5 minutes using a spectrophotometer[2].

Data Analysis & Interpretation

Calculate the initial velocity ( V0 ) from the linear portion of the progress curve:

-

Determine the rate of absorbance change for the reaction ( ΔAreaction/min ).

-

Determine the rate of spontaneous hydrolysis ( ΔAblank/min ).

-

Calculate the net rate: ΔAnet/min=ΔAreaction/min−ΔAblank/min .

-

Apply the Beer-Lambert Law to find the molar velocity:

V0(M/min)=ε×lΔAnet/min(where ε=18,300M−1cm−1 and l=1cm ).

Troubleshooting & Expert Insights

-

Non-Linear Progress Curves: If the absorbance curve flattens too quickly, you may be experiencing substrate depletion or product inhibition. Solution: Decrease the enzyme concentration to ensure less than 10% of the substrate is consumed during the linear measurement phase.

-

High Background Hydrolysis: If the Substrate Blank shows a rapid increase in absorbance at 400 nm, the assay pH may be too high, or the DMSO stock may have absorbed atmospheric moisture. Solution: Remake the Z-Phe-ONp stock in fresh, anhydrous DMSO and verify the pH of the Tris buffer.

-

Enantioselectivity Artifacts: When studying chiral specificity (e.g., L- vs. D-enantiomer cleavage at micellar interfaces), ensure that the micellar hydrocarbon phase does not sequester the substrate away from the aqueous catalyst[6]. Z-Phe-ONp is highly hydrophobic and will partition heavily into micelles or lipid bilayers.

References

-

Z-Phe-ONp | C23H20N2O6 | CID 151025 - PubChem - NIH Source: nih.gov URL:5

-

Purification and Characterization of Intracellular Proteinases in Pleurotus ostreatus Fruiting Bodies Source: tandfonline.com URL:3

-

Mechanism of Enantioselective Ester Cleavage by Histidine-Containing Dipeptides Source: ru.nl URL:6

-

Characterization of a keratinolytic serine proteinase from Streptomyces pactum DSM 40530 Source: asm.org URL:4

-

Extremophilic behavior of catalytic amyloids sustained by backbone structuring Source: researchgate.net URL:2

-

Catalytic Activity of a-Chymotrypsin in which Histidine-57 has been Methylated Source: scispace.com URL:1

Sources

Application Note: Synthesis of Dipeptides via Z-Phe-ONp Active Ester Coupling

Introduction & Scope

Peptide bond formation is a cornerstone of synthetic biochemistry and drug development. While modern solid-phase peptide synthesis (SPPS) relies heavily on highly reactive coupling agents (e.g., HATU, DIC/Oxyma), classical solution-phase active ester methodologies remain indispensable. The use of p-nitrophenyl (ONp) esters, pioneered by Bodanszky, offers a highly controlled, racemization-free pathway for peptide elongation[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of dipeptides using N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp). By detailing the mechanistic causality and step-by-step execution, this guide serves as a robust reference for researchers synthesizing custom dipeptides or standardizing solution-phase coupling workflows.

Mechanistic Rationale: Why p-Nitrophenyl Esters?

The efficiency of active ester coupling relies on the leaving group's ability to stabilize the developing negative charge during the nucleophilic acyl substitution.

In Z-Phe-ONp, the p-nitrophenyl moiety acts as a highly effective electron-withdrawing group. The strong inductive and resonance effects of the para-nitro group ( -NO2 ) polarize the ester carbonyl, increasing its electrophilicity and rendering it highly susceptible to nucleophilic attack by the free amine of the incoming amino acid[2]. Upon tetrahedral intermediate collapse, the departing p-nitrophenoxide anion is exceptionally stable due to resonance delocalization across the aromatic ring and into the nitro group[2].

Unlike highly reactive acyl halides or mixed anhydrides, ONp esters are crystalline, shelf-stable, and react cleanly at room temperature, drastically minimizing the risk of epimerization (racemization) at the α -carbon[1].

Experimental Workflow

The following diagram illustrates the logical progression of the coupling reaction, from amine neutralization to final product isolation.

Caption: Workflow for dipeptide synthesis via Z-Phe-ONp active ester coupling and subsequent isolation.

Materials and Reagents

-

Carboxyl Component: Z-Phe-ONp (N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester), >98% purity.

-

Amine Component: H-Val-OMe·HCl (L-Valine methyl ester hydrochloride) or similar amino acid ester.

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), anhydrous.

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

-

Workup Reagents: Ethyl acetate (EtOAc), 1 M HCl, 5% aqueous NaHCO3 , brine, anhydrous Na2SO4 .

Step-by-Step Protocol: Synthesis of Z-Phe-Val-OMe

Step 1: Generation of the Free Amine

-

Weigh 1.0 mmol (approx. 167 mg) of H-Val-OMe·HCl into a dry 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the hydrochloride salt in 5.0 mL of anhydrous DMF[1].

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Add 1.1 mmol (approx. 153 µL) of TEA dropwise to the stirring solution. Stir for 15 minutes at 0 °C to fully neutralize the hydrochloride salt and liberate the nucleophilic free amine[1].

Step 2: Active Ester Coupling

-

To the chilled solution, add 1.0 mmol (approx. 420 mg) of Z-Phe-ONp[3].

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture continuously for 12 to 24 hours. The progression of the reaction can be visually monitored by the development of a distinct yellow color, indicative of the liberated p-nitrophenoxide anion.

Step 3: Aqueous Workup and Extraction

-

Dilute the reaction mixture with 40 mL of EtOAc.

-

Transfer the mixture to a separatory funnel and wash the organic layer with 20 mL of 1 M HCl to remove unreacted amine and residual TEA[3].

-

Wash the organic layer successively with 5% aqueous NaHCO3 ( 3×20 mL). Critical Step: This alkaline wash is essential for removing the p-nitrophenol byproduct (which is water-soluble in its deprotonated phenoxide form) and any unreacted active ester[3].

-

Perform a final wash with 20 mL of brine.

-

Dry the organic layer over anhydrous Na2SO4 .

Step 4: Isolation and Characterization

-